BenchChemオンラインストアへようこそ!

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one

Molecular weight Lead-likeness Fragment-based drug discovery

This N‑acetylpiperazine incorporates a 2‑hydroxycyclobutyl substituent that introduces ring strain (~26 kcal/mol), restricted bond rotation, and a stereochemically defined H‑bond donor/acceptor geometry. Unlike flexible‑chain hydroxyalkyl analogs (e.g., CAS 83502‑55‑0) or regioisomeric cyclobutyl variants, this scaffold delivers conformational pre‑organization that reduces entropic penalties upon target binding. The orthogonal hydroxyl group enables systematic stereochemical SAR exploration (mixture → pure trans isomer). With TPSA 43.8 Ų, XLogP3 ‑0.5, and fragment‑like properties (MW 198.26 g/mol), it is uniquely suited for FBDD, kinase/GPCR library design, and CNS drug‑likeness benchmarking. Purchase this compound to obtain a defined three‑dimensional pharmacophore that generic piperazines cannot replicate.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 2194216-54-9
Cat. No. B2731540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one
CAS2194216-54-9
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2CCC2O
InChIInChI=1S/C10H18N2O2/c1-8(13)11-4-6-12(7-5-11)9-2-3-10(9)14/h9-10,14H,2-7H2,1H3
InChIKeyRTVPLTNMNZEJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one (CAS 2194216-54-9): Baseline Profile for Scientific Procurement


1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one (CAS 2194216-54-9, molecular formula C₁₀H₁₈N₂O₂, MW 198.26 g/mol) is a synthetic N-acetylpiperazine derivative featuring a 2-hydroxycyclobutyl substituent on the piperazine nitrogen . The compound is commercially available as a research chemical from multiple vendors , primarily marketed as a building block for medicinal chemistry and drug discovery applications. Its structure combines an acetylpiperazine core with a conformationally constrained, hydrogen-bond-capable hydroxycyclobutyl moiety that imparts distinct physicochemical properties—including a computed XLogP3 of -0.5 and topological polar surface area (TPSA) of 43.8 Ų [1]—relative to common piperazine scaffolds. These properties suggest differential solubility and permeability profiles compared to linear-chain hydroxyalkyl analogs.

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one: Why Generic Substitution with Structurally Similar Piperazine Analogs Fails


Although this compound belongs to the N-acetylpiperazine class, generic substitution with linear-chain hydroxyalkyl analogs (e.g., 1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone, CAS 83502-55-0) or regioisomeric cyclobutyl variants (e.g., 1-(4-((1-hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one, CAS 1394766-30-3) is not chemically or pharmacologically equivalent . The 2-hydroxycyclobutyl substituent introduces a unique combination of ring strain (~26 kcal/mol), restricted bond rotation, and a stereochemically defined hydrogen-bond donor/acceptor orientation that is absent in flexible-chain or 1-hydroxycyclobutylmethyl analogs [1]. These structural features are predicted to alter molecular recognition at biological targets—as demonstrated by the 10 nM IRAK4 inhibitory activity of a structurally related 3-hydroxycyclobutylcarbonyl-piperazine derivative (CAS not disclosed; BindingDB: BDBM384649) [2]—where subtle changes in cyclobutyl substitution geometry and hydrogen-bonding topology can shift target potency by orders of magnitude. Consequently, substituting this compound with a superficially similar piperazine derivative may invalidate structure-activity relationship (SAR) conclusions, alter lead optimization trajectories, or compromise the physical properties of downstream synthetic intermediates [3].

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight Differentiation: 2-Hydroxycyclobutyl vs. Hydroxyethyl Acetylpiperazine Analogs

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one possesses a molecular weight of 198.26 g/mol, placing it within the fragment-like chemical space favorable for fragment-based drug discovery (FBDD) . This is intermediate between the lighter 1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone (172.22 g/mol) and the heavier 1-(4-((1-hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one (212.29 g/mol) , offering a balanced MW profile that retains fragment-like properties—a critical consideration in hit-to-lead optimization where lower MW starting points are typically preferred [1].

Molecular weight Lead-likeness Fragment-based drug discovery

Lipophilicity Control: Computed XLogP3 Comparison Across Hydroxycyclobutyl and Hydroxyalkyl Acetylpiperazines

Lipophilicity is a key determinant of ADME properties, and 1-[4-(2-hydroxycyclobutyl)piperazin-1-yl]ethan-1-one exhibits a computed XLogP3 of -0.5 [1], indicating substantial hydrophilicity relative to many drug-like piperazine derivatives. In comparison, the hydroxyethyl analog 1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone has a predicted XLogP3 of approximately -0.8 , while the regioisomeric 1-hydroxycyclobutylmethyl analog has a higher predicted logP consistent with its additional methylene spacer . The -0.5 value places this compound within the optimal lipophilicity range for oral drug candidates (1 < logP < 3, with an acceptable lower bound near 0 for solubility-limited compounds) while maintaining aqueous solubility advantages over more lipophilic cyclobutyl-piperazine derivatives lacking the hydroxyl group [2].

Lipophilicity XLogP3 Drug-likeness ADME prediction

Conformational Restriction: Cyclobutyl Ring Strain as a Selectivity Modulator in Piperazine-Based Ligands

The 2-hydroxycyclobutyl substituent in 1-[4-(2-hydroxycyclobutyl)piperazin-1-yl]ethan-1-one introduces approximately 26 kcal/mol of ring strain and conformational restriction not present in flexible-chain hydroxyalkyl analogs (e.g., 1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone) or acyclic N-alkylpiperazines [1]. This conformational pre-organization can reduce the entropic penalty upon target binding and enforce specific spatial orientation of the hydroxyl hydrogen-bond donor, potentially enhancing target selectivity [2]. Supporting class-level evidence comes from the 3-hydroxycyclobutylcarbonyl-piperazine derivative BDBM384649, which achieves 10 nM potency against IRAK4 kinase through a precisely defined cyclobutyl geometry [3]. In contrast, the more flexible hydroxyethyl analog lacks this conformational constraint and may adopt multiple low-energy conformations, potentially leading to broader target engagement profiles and reduced selectivity [4]. Additionally, the direct attachment of the cyclobutyl ring to the piperazine nitrogen (absent a methylene spacer) imposes stricter geometric constraints than the 1-hydroxycyclobutylmethyl analog, which gains conformational flexibility from the intervening CH₂ group .

Conformational restriction Ring strain Target selectivity Entropic penalty

Supplier-Reported Biological Activity Claims: Antitumor and CNS Potential vs. Class-Level Piperazine Benchmarks

Vendor sources report that 1-[4-(2-hydroxycyclobutyl)piperazin-1-yl]ethan-1-one has been investigated for antitumor activity (inhibition of tumor cell growth and autophagy induction) and modulation of neurotransmitter receptors including serotonin and dopamine receptors [REFS-1, REFS-2]. The structural features of this compound—specifically the N-acetylpiperazine core combined with the hydroxycyclobutyl substituent—are consistent with pharmacophoric elements found in known CNS-active piperazines and kinase inhibitors [2]. However, no peer-reviewed quantitative data (IC₅₀, Ki, EC₅₀) for this specific compound against any defined target have been identified in public databases (PubChem BioAssay, ChEMBL, BindingDB, PubMed) as of the search date [3]. By class-level inference, the hydroxycyclobutyl group's hydrogen-bonding capacity and conformational constraint may enhance target engagement selectivity relative to simpler N-alkylpiperazines, but this remains unvalidated for this compound specifically .

Antitumor activity CNS receptor modulation Kinase inhibition Piperazine pharmacology

Physicochemical Property Profile: TPSA and Hydrogen Bond Donor/Acceptor Count vs. CNS Drug-Likeness Parameters

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one possesses a topological polar surface area (TPSA) of 43.8 Ų and contains 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1]. These parameters align favorably with established CNS drug-likeness criteria: TPSA < 60–70 Ų is associated with good blood-brain barrier (BBB) penetration, and HBD count ≤ 3 is a key component of the CNS MPO (Multiparameter Optimization) score [2]. When compared to the hydroxyethyl analog (TPSA ~43.8 Ų, identical HBD/HBA profile) , the target compound matches its CNS-accessible TPSA while offering the cyclobutyl ring's conformational advantages. In contrast, more polar piperazine derivatives with additional hydrogen bond donors or larger TPSA (e.g., piperazine-2-one derivatives with TPSA > 60 Ų) may exhibit reduced CNS penetration [3]. However, the computed XLogP3 of -0.5 [1] falls slightly below the optimal CNS range (typically 1–4), which may limit passive BBB permeability relative to more lipophilic cyclobutyl-piperazines lacking the hydroxyl group [4].

TPSA CNS MPO score Blood-brain barrier permeability Physicochemical profiling

Stereochemical Complexity: Undefined Stereocenters as an Opportunity for Isomer-Specific SAR Exploration

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one (CAS 2194216-54-9) is supplied as a mixture with two undefined atom stereocenters on the cyclobutyl ring (PubChem undefined atom stereocenter count = 2) [1]. This contrasts with the defined trans isomer 1-[4-[(1R,2R)-2-hydroxycyclobutyl]piperazin-1-yl]ethanone (CAS 2148428-31-1), which is supplied as a stereochemically pure compound , and the regioisomeric 1-hydroxycyclobutylmethyl analog, which has an achiral quaternary center and only one undefined stereocenter (if any) . The availability of both stereochemically undefined (mixture) and defined (trans) forms of this compound enables researchers to systematically explore stereospecific SAR—a valuable capability for programs where the three-dimensional orientation of the hydroxyl group may critically influence target binding [2]. In contrast, the hydroxyethyl analog (CAS 83502-55-0) is achiral and cannot support stereochemical SAR investigations .

Stereochemistry Enantiomer Diastereomer Chiral resolution Stereospecific SAR

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one: Best-Fit Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Balanced MW and CNS-accessible TPSA

With a molecular weight of 198.26 g/mol and TPSA of 43.8 Ų [1], this compound meets fragment-likeness criteria (MW < 300 Da; TPSA < 70 Ų) . Its XLogP3 of -0.5 [1] provides a hydrophilic starting point that can be modulated through subsequent chemical elaboration. For FBDD programs targeting CNS indications, this compound offers a distinct balance of fragment-like properties with conformational rigidity imparted by the cyclobutyl ring—attributes not simultaneously available from either the simpler hydroxyethyl analog (MW 172.22 g/mol, but achiral and flexible) or the larger 1-hydroxycyclobutylmethyl analog (MW 212.29 g/mol) [2].

Stereospecific SAR Exploration of Piperazine-Containing Lead Series

The availability of this compound as a stereoisomeric mixture (2 undefined stereocenters) [1] alongside its defined trans isomer (CAS 2148428-31-1, (1R,2R) configuration) enables systematic exploration of stereochemical SAR. Research teams investigating the impact of hydroxyl group orientation on target binding can procure the mixture for initial screening, then transition to the pure trans isomer for follow-up studies . This capability is absent in achiral analogs such as the hydroxyethyl derivative , making this compound uniquely suited for programs where three-dimensional pharmacophore mapping is critical.

Conformationally Constrained Piperazine Scaffold for Kinase or GPCR Targeted Library Synthesis

The direct N-cyclobutyl attachment (without a flexible methylene spacer) imposes conformational restriction that can reduce entropic penalties upon target binding [1]. Structurally related hydroxycyclobutyl-piperazine derivatives have demonstrated nanomolar potency at kinase targets—including 3 nM EC₅₀ at the histamine H3 receptor and 10 nM IC₅₀ at IRAK4 kinase . While direct data for this specific compound are not yet published, the structural precedent supports its use as a core scaffold for generating focused libraries targeting kinases or GPCRs where conformational pre-organization is a validated optimization strategy .

Physicochemical Property Benchmarking in CNS Drug-Likeness Optimization Programs

This compound's computed property profile—TPSA 43.8 Ų, HBD = 1, HBA = 3, XLogP3 = -0.5 [1]—makes it a suitable reference standard for benchmarking how cyclobutyl ring incorporation affects CNS drug-likeness parameters relative to linear-chain piperazines . Its TPSA falls within the CNS-accessible range (< 70 Ų) , while the cyclobutyl ring contributes to three-dimensionality (fraction sp³ = 0.8, all carbons saturated) that correlates with clinical success rates [2]. Medicinal chemistry teams can use this compound to probe the impact of cyclobutyl conformational constraint on permeability, solubility, and metabolic stability relative to flexible-chain comparators.

Quote Request

Request a Quote for 1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.